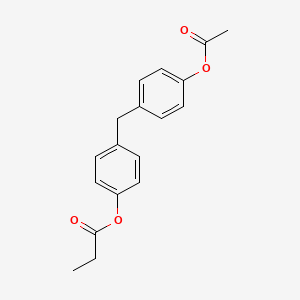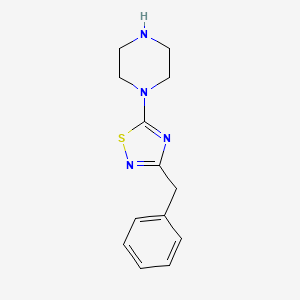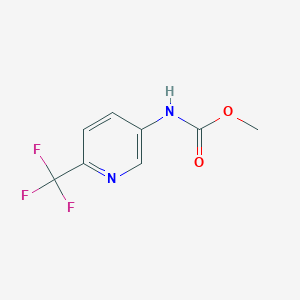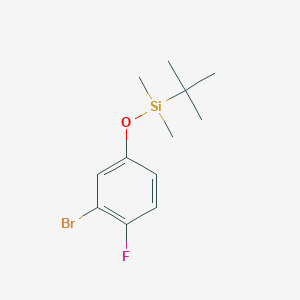
Bisphenol F acetate propionate, epoxy curative, EC-298
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Bisphenol F acetate propionate, epoxy curative, EC-298 is well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions . It does not impede free radical cure, thermoset adhesives, and is used as a curative for epoxy/(meth) acrylate hybrids, hybrid epoxy/free radical thermosets .Physical And Chemical Properties Analysis
This compound is a clear colourless to pale yellow liquid . It has a viscosity of 400-700cP . It is soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide .Aplicaciones Científicas De Investigación
EC-298 is used in a variety of scientific research applications. It has been used in the production of medical devices, such as catheters and implants, as well as in the fabrication of microelectronic components. It has also been used in the production of automotive parts, such as fuel injectors and fuel tanks. Additionally, EC-298 has been used as a matrix material in the production of nanocomposites, which are materials composed of two or more components with different properties.
Mecanismo De Acción
Target of Action
The primary targets of Bisphenol F acetate propionate, epoxy curative, EC-298 are epoxy resins and coatings. The compound is used to make epoxy resins and coatings for various applications, such as lacquers, varnishes, liners, adhesives, plastics, water pipes, dental sealants, and food packaging .
Mode of Action
The mechanism of action of EC-298 is based on its chemical structure. The polymer consists of two main components: the bisphenol F acetate propionate and the epoxy curative. The bisphenol F acetate propionate provides the polymer with its thermoplastic properties, while the epoxy curative provides the polymer with its adhesive properties.
Biochemical Pathways
The synthesis pathway for this compound involves the reaction of Bisphenol F with acetic anhydride to form Bisphenol F acetate, which is then reacted with propionic anhydride to form Bisphenol F acetate propionate. The resulting product is then reacted with epichlorohydrin to form the epoxy curative EC-298.
Pharmacokinetics
The compound is a clear, colorless to pale yellow liquid with a viscosity of 400-700cp . It has a weight loss of less than or equal to 0.25% at 100°C, indicating its stability under heat .
Result of Action
This results in the formation of strong bonds with other materials, making it well suited for use in epoxy/(meth)acrylate hybrid thermoset compositions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EC-298 has several advantages for use in laboratory experiments. The polymer is easy to handle and can be quickly molded into desired shapes. Additionally, the material is non-toxic, making it safe for use in laboratory settings. A major limitation for the use of EC-298 in laboratory experiments is its cost, which can be prohibitive for some applications.
Direcciones Futuras
The potential future directions for EC-298 are numerous. The material could be used in the production of more advanced medical devices and microelectronic components. It could also be used in the fabrication of nanocomposites for use in a variety of applications. Additionally, EC-298 could be used in the development of biodegradable materials for use in a variety of industries. Finally, EC-298 could be used to develop new materials with enhanced properties, such as improved strength, flexibility, and durability.
Métodos De Síntesis
EC-298 is synthesized by a process known as polycondensation, which involves the conversion of two or more monomers into a polymer. The monomers used in the synthesis of EC-298 are bisphenol F acetate propionate and an epoxy curative. The reaction is initiated by the addition of a catalyst, such as a Lewis acid, and a base, such as an amine. The reaction is then allowed to proceed until the desired polymer has been formed.
Safety and Hazards
Bisphenol F acetate propionate, epoxy curative, EC-298 is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing. Avoid ingestion and inhalation .
Propiedades
IUPAC Name |
[4-[(4-acetyloxyphenyl)methyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-18(20)22-17-10-6-15(7-11-17)12-14-4-8-16(9-5-14)21-13(2)19/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUUDOWTQBKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)











